2,3-Dihydrobenzofuran-7-carboxylic Acid
Overview
Description
2,3-Dihydrobenzofuran-7-carboxylic Acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis Applications
2,3-Dihydrobenzofuran-7-carboxylic acid and its derivatives play a crucial role in enantioselective synthesis, which is essential for creating specific pharmaceutical compounds. For instance, its use in the enantioselective synthesis of (+)-efaroxan, an α2 adrenoreceptor antagonist, highlights its importance in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as migraine and type II diabetes (Silveira & Coelho, 2005).
Analgesic Agent Development
Research has shown the utility of this compound derivatives in developing analgesic agents. These compounds, specifically the 7-aroyl derivatives, have been synthesized and evaluated for their analgesic activity, demonstrating potential as pain-relief medications (Boyle et al., 1986).
Synthetic Methodologies
Innovative synthetic methodologies using this compound have been developed. A notable example is the electrochemical sequential aryl radical cyclization-carboxylation process for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating the acid's versatility in chemical synthesis (Senboku et al., 2011).
Safety and Hazards
Future Directions
The future directions of 2,3-Dihydrobenzofuran-7-carboxylic Acid research could involve the development of promising compounds with target therapy potentials and little side effects . Benzofuran compounds have attracted much attention due to their biological activities and potential applications as drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been found to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-7-carboxylic Acid, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBMSNEECJPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383518 | |
Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-40-4 | |
Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in Prucalopride synthesis, and how is it prepared?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid serves as a crucial building block in the synthesis of Prucalopride [, ]. A multi-step synthesis route starting from 4-amino-2-hydroxybenzoic acid is employed to produce this compound. Key steps include esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis [].
Q2: How does the synthesis process address the formation of undesirable byproducts, particularly 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid?
A2: The synthesis process encounters a challenge in the form of 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid, an undesirable byproduct. To enhance the purity of the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid, a solvent recrystallization step is strategically introduced []. This purification leverages the distinct solubility profiles of the target compound and the byproduct in a specific solvent, effectively minimizing bromide byproducts and ultimately improving the yield and purity of the final Prucalopride product [].
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